(2R)-2-amino-5-(hydroxyamino)pentanoic acid
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Overview
Description
(2R)-2-amino-5-(hydroxyamino)pentanoic acid is a chiral amino acid derivative It is characterized by the presence of both an amino group and a hydroxyamino group attached to a pentanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-5-(hydroxyamino)pentanoic acid can be achieved through several methods. One notable method involves the stereospecific intramolecular Diels-Alder reaction of the acylnitroso derivative of N-sorbyl-L-proline. This reaction is facilitated by the use of L-proline as a temporary tether, which directs both the stereochemistry and the regiochemistry of the cycloaddition . The process involves multiple steps, including the conversion of N-sorbyl-L-proline to its N-hydroxy-succinimide ester .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale amino acid synthesis can be applied. These methods typically involve optimizing reaction conditions to ensure high yield and purity, using techniques such as continuous flow synthesis and employing robust catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-5-(hydroxyamino)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form corresponding oxo derivatives.
Reduction: The amino and hydroxyamino groups can be reduced to form simpler amine derivatives.
Substitution: The compound can participate in substitution reactions where the amino or hydroxyamino groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyamino group can yield oxo derivatives, while reduction can produce simpler amine compounds.
Scientific Research Applications
(2R)-2-amino-5-(hydroxyamino)pentanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and protein synthesis.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2R)-2-amino-5-(hydroxyamino)pentanoic acid exerts its effects involves its interaction with various molecular targets. The amino and hydroxyamino groups can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The compound can also participate in metabolic pathways, where it undergoes transformations that contribute to its biological effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-5-(carbamoylamino)pentanoic acid (Citrulline): This compound is similar in structure but contains a carbamoylamino group instead of a hydroxyamino group.
(2R)-5-amino-2-(hydroxyamino)pentanoic acid: Another similar compound with a different arrangement of functional groups.
Uniqueness
(2R)-2-amino-5-(hydroxyamino)pentanoic acid is unique due to its specific stereochemistry and the presence of both amino and hydroxyamino groups. This combination of features allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research.
Properties
Molecular Formula |
C5H12N2O3 |
---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
(2R)-2-amino-5-(hydroxyamino)pentanoic acid |
InChI |
InChI=1S/C5H12N2O3/c6-4(5(8)9)2-1-3-7-10/h4,7,10H,1-3,6H2,(H,8,9)/t4-/m1/s1 |
InChI Key |
OZMJDTPATROLQC-SCSAIBSYSA-N |
Isomeric SMILES |
C(C[C@H](C(=O)O)N)CNO |
Canonical SMILES |
C(CC(C(=O)O)N)CNO |
Origin of Product |
United States |
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